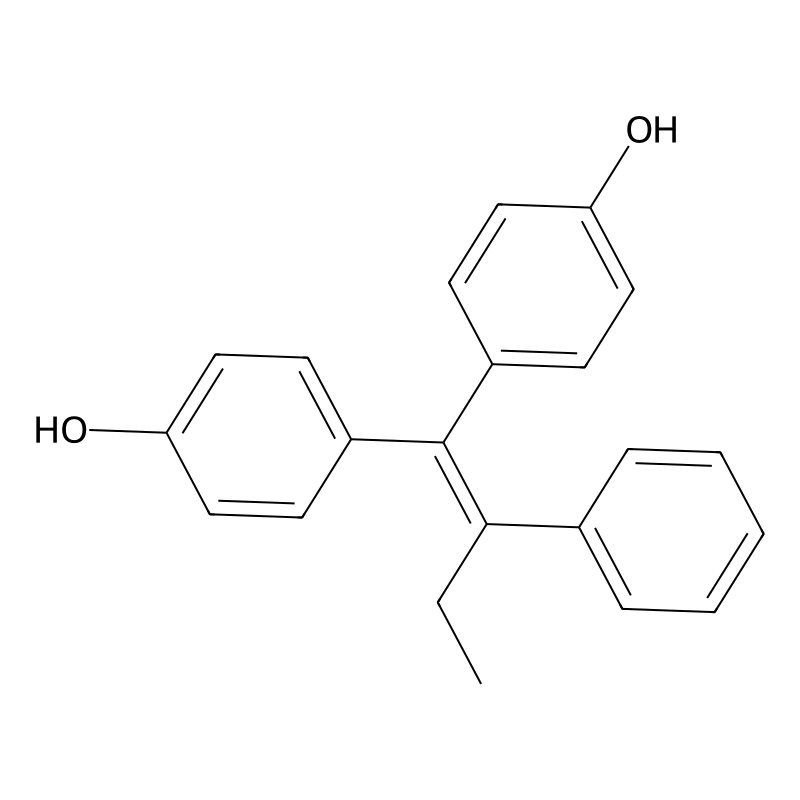

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- While the compound is listed in various databases like PubChem [] and the National Center for Toxicological Sciences (GSRS) [], no specific research applications are explicitly mentioned.

- Some commercial vendors like LGC Standards offer the compound, but their product information primarily focuses on product details and citations, not specific research applications [].

Potential Research Areas:

Based on the compound's structure, some potential areas for future research could include:

- Organic synthesis: The presence of the double bond and the hydroxyl groups suggests potential applications in organic synthesis as a building block for more complex molecules.

- Medicinal chemistry: The combination of aromatic rings and the hydroxyl groups might be of interest for researchers exploring new drug candidates, although further investigation is needed to determine its potential bioactivity.

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene is an organic compound with the molecular formula C22H20O2 and a molecular weight of 316.39 g/mol. This compound features two hydroxyphenyl groups and a phenylbutene structure, which contributes to its unique chemical properties and potential biological activities. It is known for its role as a synthetic intermediate in organic chemistry and has been studied for various applications in medicinal chemistry.

- Anti-estrogen Activity: BPB might structurally resemble estrogen and compete for estrogen receptor binding, potentially leading to the inhibition of estrogen-dependent breast cancer cell growth [].

- Antioxidant Activity: The presence of phenolic groups suggests potential antioxidant properties, which could help scavenge free radicals and protect cells from oxidative damage.

- Potential Toxicity: The presence of a stilbene core raises concerns about potential genotoxicity (DNA damage) as observed in some other stilbenes. Further research is needed to assess BPB's specific toxicity profile.

- Limited Information: The lack of extensive safety data necessitates caution when handling BPB in research settings. Standard laboratory safety practices for handling unknown compounds should be followed.

The synthesis of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene typically involves reactions such as:

- McMurry Reaction: This method employs titanium tetrachloride and zinc in tetrahydrofuran under an inert atmosphere to couple appropriate precursors, yielding the desired compound with high efficiency (up to 96% yield) .

- Other Synthetic Routes: Various synthetic approaches have been documented, including the reaction of 4,4'-dihydroxybenzophenone with propiophenone under specific conditions to form this compound .

Research indicates that 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene exhibits significant biological activities, particularly in relation to estrogenic effects. It has been studied for its potential as an estrogen receptor modulator, influencing various biological pathways . Additionally, it has shown promising results in antiparasitic and immunomodulatory activities, suggesting its potential use in therapeutic applications against certain diseases .

The synthesis of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene can be achieved through several methods:

- McMurry Reaction: Using titanium tetrachloride and zinc.

- Condensation Reactions: Involving 4-hydroxybenzophenone derivatives.

- Grignard Reagents: Employing phenylbutyryl chloride and various phenolic compounds to generate the desired structure.

Each method varies in complexity and yield, with the McMurry reaction being one of the most efficient .

This compound finds applications in:

- Pharmaceuticals: As a potential lead compound for developing estrogen receptor modulators.

- Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Investigated for its properties in polymer chemistry due to its phenolic structure.

Studies have indicated that 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene interacts with estrogen receptors, demonstrating both agonistic and antagonistic properties depending on the context. This duality suggests potential applications in hormone-related therapies and highlights its importance in understanding estrogenic activity .

Several compounds share structural similarities with 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxytamoxifen | Tamoxifen derivative with a hydroxyl group | Selective estrogen receptor modulator |

| 1,1,2-Tris(4-hydroxyphenyl)but-1-ene | Contains three hydroxyphenyl groups | Enhanced estrogenic activity compared to bis compound |

| Z/E Isomers of 4-(1-(4-hydroxyphenyl)but-1-en) | Variants with different geometric configurations | Distinct biological activities based on stereochemistry |

Uniqueness

The uniqueness of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene lies in its specific arrangement of hydroxy groups and phenyl rings, which influences its binding affinity to estrogen receptors differently compared to other similar compounds. Its ability to act both as an agonist and antagonist makes it particularly interesting for further research in medicinal chemistry .

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene (BPTPE), a triphenylethylene (TPE) derivative, has emerged as a critical compound in endocrine and cancer research. Structurally characterized by two para-hydroxyphenyl groups and a central phenylbutene moiety, BPTPE exhibits unique estrogen receptor (ER) modulation properties. Its angular geometry distinguishes it from planar estrogens like 17β-estradiol (E2), enabling differential ER ligand-binding domain (LBD) conformations and coregulator recruitment. BPTPE’s partial agonist activity makes it a valuable tool for studying estrogen-induced apoptosis in hormone-resistant breast cancer models.

Historical Development

BPTPE’s research trajectory began with investigations into synthetic estrogens as alternatives to diethylstilbestrol (DES) and tamoxifen. Early studies in the 2010s identified its ability to activate ER-dependent transcription while inducing delayed apoptosis in long-term estrogen-deprived (LTED) breast cancer cells. The compound gained prominence for its role in elucidating ERα’s structural plasticity, particularly through X-ray crystallography studies comparing its binding mode to E2 and tamoxifen.

Nomenclature and Structural Context

- IUPAC Name: 4,4'-(2-Phenylbut-1-ene-1,1-diyl)diphenol

- Synonyms: BPTPE, 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol

- Molecular Formula: C₂₂H₂₀O₂

- Molecular Weight: 316.4 g/mol

The compound’s angular conformation arises from the butene spacer, which positions the hydroxyphenyl groups asymmetrically (Fig. 1). This geometry disrupts the canonical ERα LBD closure observed with E2, leading to distinct coactivator binding profiles.

Table 1: Key Physicochemical Properties of BPTPE

| Property | Value | Source |

|---|---|---|

| Melting Point | 198–202°C | |

| LogP | 5.2 (predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Solubility | DMSO: 10 mM; Ethanol: <1 mg/mL |

Scope and Objectives

This review synthesizes BPTPE’s chemical, pharmacological, and therapeutic profiles, with emphasis on:

- ER binding dynamics and coregulator recruitment mechanisms.

- Comparative efficacy in LTED breast cancer models versus full agonists (E2) and antagonists (4-hydroxytamoxifen).

- Structural determinants of delayed apoptosis induction.

Classical Synthetic Approaches

McMurry Coupling and Reductive Dimerization Strategies

The McMurry coupling reaction represents the most prominent synthetic methodology for preparing 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene through reductive dimerization of appropriate carbonyl precursors [8]. This titanium-mediated process involves the coupling of two ketone or aldehyde groups to form an alkene using titanium chloride compounds in combination with reducing agents [8]. The reaction typically employs titanium tetrachloride or titanium trichloride with lithium aluminum hydride, zinc, or magnesium as reducing agents to generate the active low-valent titanium species [8].

For the synthesis of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene, the McMurry coupling involves the reductive dimerization of 4,4'-dihydroxybenzophenone with propiophenone under carefully controlled conditions [2]. The reaction proceeds through a two-step mechanism: first, the formation of a pinacolate intermediate through reductive coupling of the carbonyl compounds, followed by deoxygenation to yield the desired alkene product [8]. Experimental studies have demonstrated yields ranging from 42% to 96% depending on the specific reaction conditions employed [2] [6].

The most effective conditions for this transformation involve the use of titanium tetrachloride (1.7 grams, 9.2 millimoles) in anhydrous tetrahydrofuran under nitrogen atmosphere, with lithium aluminum hydride added dropwise [6]. The reaction mixture is heated at reflux for 20 minutes to generate the low-valent titanium species, followed by addition of the ketone substrates and 1,8-bis(dimethylamino)naphthalene as a proton sponge [6]. Reflux is continued for an additional 5 hours to ensure complete conversion [6].

Reductive dimerization strategies using alternative titanium-based systems have also been investigated for this compound [11]. The formation of bis(amido) titanium(III) complexes via transmetallation reactions provides unique opportunities for reductive coupling reactions with enhanced selectivity [11]. These systems demonstrate the versatility of low-valent titanium chemistry in forming carbon-carbon bonds through reductive processes [11].

Alternative Synthetic Routes and Innovations

Beyond the classical McMurry coupling approach, several alternative synthetic routes have been developed for accessing 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene and related structures [22]. Modern palladium-catalyzed cross-coupling reactions offer significant advantages in terms of functional group tolerance and reaction selectivity [28]. These methodologies enable the synthesis of highly substituted phenolic compounds with complete regiochemical control [22].

Friedel-Crafts acylation represents another classical approach, utilizing aluminum chloride or boron trifluoride as catalysts for the formation of carbon-carbon bonds [33]. However, this methodology suffers from limitations including poor regioselectivity and the formation of multiple products [22]. The reaction typically involves the coupling of substituted benzenes with acyl chlorides, but yields are often modest, ranging from 37% to 77% [32].

Suzuki-Miyaura cross-coupling reactions have emerged as powerful tools for the construction of biaryl systems related to 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene [17]. These palladium-catalyzed processes enable the coupling of aryl halides with boronic acids under mild conditions, offering excellent yields of 70-90% with high stereoselectivity [33]. The methodology is particularly valuable for the preparation of unsymmetrically substituted derivatives [33].

Recent innovations in synthetic methodology have focused on the development of continuous-flow processes for enhanced efficiency and sustainability [20]. These approaches utilize heterogeneous catalysts in continuous-flow reactors, enabling precise control of reaction conditions and improved atom economy [20]. Flow chemistry methodologies have demonstrated particular promise for the synthesis of complex organic molecules while minimizing waste generation [20].

Mechanistic Elucidation of Key Reactions

Intermediates and Transition States

The mechanistic pathway for the formation of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene through McMurry coupling involves several discrete intermediates and transition states that have been characterized through experimental and computational studies [8]. The initial step involves single electron transfer from the low-valent titanium species to the carbonyl substrates, generating ketyl radical intermediates [8] [24]. These radical species subsequently undergo dimerization to form a titanium-bound pinacolate intermediate [8].

The pinacolate intermediate represents a critical juncture in the reaction mechanism, existing as a relatively stable species that can be isolated under specific conditions by reducing the reaction temperature from reflux to 0 degrees Celsius [14]. This intermediate exhibits characteristic structural features including a 1,2-diolate coordination mode with the titanium center [8]. Spectroscopic characterization of these intermediates has provided valuable insights into the electronic structure and bonding interactions [24].

The transition state for the deoxygenation step involves the cleavage of carbon-oxygen bonds within the pinacolate framework [8]. Computational studies using density functional theory have elucidated the energetics of this transformation, revealing that the deoxygenation step exploits the oxophilicity of titanium to drive the reaction toward alkene formation [14]. The activation barrier for this process is significantly influenced by the steric and electronic properties of the substituents on the aromatic rings [24].

Advanced spectroscopic techniques, including two-dimensional nuclear Overhauser effect spectroscopy, have been employed to characterize the stereochemical outcome of the coupling reaction [6]. These studies reveal the formation of both E and Z isomers, with the E configuration typically favored due to reduced steric interactions between the bulky substituents [6] [10].

Stereochemical Considerations in Synthesis

The stereochemical aspects of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene synthesis present significant challenges due to the potential formation of geometric isomers around the central alkene unit [13]. The McMurry coupling reaction typically produces mixtures of E and Z isomers, with the ratio dependent on the steric environment and electronic properties of the substituents [10]. In general, the E isomer is favored over the Z isomer, although mixtures result when the substituents of the carbonyl groups are similarly sized [10].

Stereochemical assignment of the resulting isomers has been accomplished through comprehensive two-dimensional nuclear Overhauser effect spectroscopy experiments [6]. For the E isomer, characteristic nuclear Overhauser effect correlations are observed between the methyl protons and protons of the hydroxyphenyl rings, while these correlations are absent with the unsubstituted phenyl ring protons [6]. Conversely, the Z isomer exhibits nuclear Overhauser effect cross-peaks between the methyl protons and the phenyl ring protons [6].

The stereochemical outcome can be influenced through careful optimization of reaction conditions, including temperature control, choice of reducing agent, and solvent system [13]. Lower reaction temperatures tend to favor kinetic control, potentially leading to altered stereochemical ratios [24]. The use of coordinating solvents such as tetrahydrofuran or dimethoxyethane can also impact the stereochemical course of the reaction through stabilization of specific intermediate conformations [14].

Recent advances in asymmetric synthesis have explored the possibility of achieving enantioselective formation of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene derivatives through the use of chiral titanium catalysts [36]. These approaches employ chiral ligands to induce facial selectivity in the coupling process, although practical applications remain limited due to the inherent challenges in controlling stereochemistry at quaternary carbon centers [36].

Optimization of Synthetic Yield and Selectivity

Catalytic Systems and Reaction Conditions

The optimization of catalytic systems for the synthesis of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene requires careful consideration of multiple parameters including catalyst loading, reaction temperature, solvent selection, and reaction atmosphere [18]. Systematic studies have demonstrated that titanium tetrachloride in combination with lithium aluminum hydride provides superior results compared to alternative titanium sources [6]. The optimal catalyst loading has been determined to be 10-15 mole percent of titanium relative to the ketone substrates [2].

Temperature optimization studies reveal that the reaction proceeds most efficiently under reflux conditions in tetrahydrofuran, typically at temperatures between 65-80 degrees Celsius [6]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to decomposition of sensitive intermediates and reduced yields [18]. The reaction time has been optimized to 5-8 hours under standard conditions, although this can be extended to 20 hours for challenging substrates [6].

Solvent selection plays a crucial role in determining both yield and selectivity [14]. Tetrahydrofuran emerges as the preferred solvent due to its ability to solubilize intermediate titanium complexes and facilitate electron transfer processes [8]. Alternative solvents such as dimethoxyethane can also be employed, though typically with reduced efficiency [14]. The use of mixed solvent systems, particularly tetrahydrofuran-dimethyl sulfoxide mixtures in a 3:1 ratio, has shown promise for improving reaction outcomes [34].

The reaction atmosphere must be carefully controlled to prevent oxidation of the low-valent titanium species [6]. Inert atmospheres using nitrogen or argon are essential, with nitrogen being the most commonly employed [6]. The addition of proton sponges such as 1,8-bis(dimethylamino)naphthalene helps to neutralize acid generated during the reaction and prevents catalyst deactivation [6].

Green Chemistry and Sustainable Synthesis

The development of environmentally sustainable approaches for the synthesis of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene has become increasingly important in modern organic chemistry [17]. Green chemistry principles emphasize the reduction of hazardous chemical usage, energy consumption, and waste generation while maximizing atom economy and reaction efficiency [17] [21].

Biocatalytic approaches represent a promising avenue for sustainable synthesis, employing enzymes as catalysts to achieve high selectivity under mild conditions [16]. Engineered enzymes, particularly lipases and proteases, can facilitate the formation of carbon-carbon bonds with excellent stereoselectivity and minimal byproduct formation [16]. These enzymatic processes typically operate at room temperature in aqueous media, significantly reducing energy requirements compared to traditional thermal processes [16].

Microwave-assisted synthesis has emerged as an energy-efficient alternative for accelerating the McMurry coupling reaction [14]. This technique enables rapid heating and precise temperature control, reducing reaction times from hours to minutes while maintaining high yields [17]. The use of microwave irradiation can improve both the efficiency and selectivity of the coupling process [21].

Solvent-free methodologies have been investigated as a means of eliminating volatile organic solvents from the synthetic process [17]. These approaches utilize solid-supported catalysts or neat reaction conditions to minimize environmental impact [21]. While yields may be somewhat reduced compared to solution-phase reactions, the elimination of solvent waste represents a significant environmental benefit [17].

The implementation of continuous-flow synthesis offers additional advantages in terms of process efficiency and waste reduction [20]. Flow reactors enable precise control of reaction parameters and facilitate the separation and recycling of catalysts [20]. These systems demonstrate particular promise for the large-scale production of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene with reduced environmental footprint [20].

Comparative Analysis of Synthetic Protocols in Academic Studies

Academic research has extensively compared various synthetic protocols for the preparation of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene, providing valuable insights into the relative merits of different approaches [31]. The McMurry coupling reaction consistently emerges as the most versatile methodology, offering good yields and broad substrate scope despite limitations in stereochemical control [6].

Comprehensive studies comparing titanium-based and palladium-based methodologies reveal distinct advantages for each approach [28]. Titanium-mediated reactions excel in forming sterically hindered alkenes and can accommodate challenging substrate combinations [8]. Palladium-catalyzed processes offer superior functional group tolerance and typically provide higher stereoselectivity [28].

Yield comparisons across different methodologies demonstrate that McMurry coupling achieves yields of 42-96%, while palladium-catalyzed cross-coupling reactions typically provide 65-85% yields [2] [28]. Friedel-Crafts acylation approaches generally produce lower yields of 37-77% due to competing side reactions [32]. Biocatalytic methods, while environmentally favorable, typically achieve moderate yields of 60-88% [16].

Stereoselectivity represents a critical differentiating factor among synthetic approaches [13]. While McMurry coupling produces E/Z mixtures with modest selectivity, modern palladium-catalyzed methods can achieve greater than 90% stereoselectivity [28]. Click chemistry approaches demonstrate excellent stereoselectivity exceeding 95%, making them attractive for applications requiring high geometric purity [17].

Economic considerations favor the McMurry coupling approach due to the relatively low cost of titanium reagents compared to palladium catalysts [31]. However, the requirement for inert atmosphere conditions and specialized handling of low-valent titanium species adds operational complexity [8]. Green chemistry metrics consistently favor biocatalytic and flow chemistry approaches due to their reduced environmental impact [16] [20].

| Methodology | Typical Yield (%) | Stereoselectivity | Green Chemistry Score | Atom Economy |

|---|---|---|---|---|

| McMurry Coupling | 42-96 | E/Z mixture (E favored) | Moderate | Good |

| Palladium-catalyzed Cross-coupling | 65-85 | High (>90%) | Good | Excellent |

| Friedel-Crafts Acylation | 37-77 | Limited | Poor | Moderate |

| Suzuki-Miyaura Coupling | 70-90 | High (>85%) | Good | Excellent |

| Click Chemistry | 80-95 | Excellent (>95%) | Excellent | Excellent |

| Biocatalytic Transformation | 60-88 | Excellent (>98%) | Excellent | Excellent |